Cas no 95262-10-5 (Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-)

Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- structure
95262-10-5 structure
Product Name:Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-
Numéro CAS:95262-10-5
Le MF:C9H8FNO3
Mégawatts:197.163125991821
MDL:MFCD00201972
CID:1985796
PubChem ID:4341843
Update Time:2024-12-09

Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Propriétés chimiques et physiques

Nom et identifiant

    • Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo-
    • 3-(4-fluorophenylamino)-3-oxo-propanoic acid
    • 3-[(4-Fluorophenyl)amino]-3-oxopropanoic acid (ACI)
    • 2-[(4-Fluorophenyl)carbamoyl]acetic acid
    • 3-(4-Fluorophenylamino)-3-oxopropanoic acid
    • 95262-10-5
    • DB-347583
    • MFCD00201972
    • SCHEMBL105772
    • SY241815
    • 3-((4-Fluorophenyl)amino)-3-oxopropanoic acid
    • ISLQUPSDLYAGBQ-UHFFFAOYSA-N
    • Oprea1_312082
    • DTXSID401252472
    • 3-(4-fluoroanilino)-3-oxopropanoic acid
    • AKOS008968524
    • 3-[(4-Fluorophenyl)amino]-3-oxopropanoic Acid
    • CS-0060252
    • 3-((4-Fluorophenyl)amino)-3-oxopropanoicacid
    • 6H-071
    • MDL: MFCD00201972
    • Piscine à noyau: 1S/C9H8FNO3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)
    • La clé Inchi: ISLQUPSDLYAGBQ-UHFFFAOYSA-N
    • Sourire: O=C(CC(NC1C=CC(F)=CC=1)=O)O

Propriétés calculées

  • Qualité précise: 197.049
  • Masse isotopique unique: 197.049
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 14
  • Nombre de liaisons rotatives: 4
  • Complexité: 224
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.7
  • Surface topologique des pôles: 66.4A^2

Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
abcr
AB342525-250 mg
3-(4-Fluoroanilino)-3-oxopropanoic acid; 97%
95262-10-5
250mg
€281.30 2023-04-26
abcr
AB342525-1 g
3-(4-Fluoroanilino)-3-oxopropanoic acid; 97%
95262-10-5
1g
€869.50 2023-04-26
Alichem
A019124246-250mg
3-(4-Fluorophenylamino)-3-oxopropanoic acid
95262-10-5 97%
250mg
$156.96 2023-08-31
Alichem
A019124246-1g
3-(4-Fluorophenylamino)-3-oxopropanoic acid
95262-10-5 97%
1g
$364.61 2023-08-31
Alichem
A019124246-5g
3-(4-Fluorophenylamino)-3-oxopropanoic acid
95262-10-5 97%
5g
$1087.32 2023-08-31
Key Organics Ltd
6H-071-1MG
3-(4-fluoroanilino)-3-oxopropanoic acid
95262-10-5 >90%
1mg
£37.00 2025-02-08
Key Organics Ltd
6H-071-5MG
3-(4-fluoroanilino)-3-oxopropanoic acid
95262-10-5 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
6H-071-10MG
3-(4-fluoroanilino)-3-oxopropanoic acid
95262-10-5 >90%
10mg
£63.00 2025-02-08
Key Organics Ltd
6H-071-0.5G
3-(4-fluoroanilino)-3-oxopropanoic acid
95262-10-5 >90%
0.5g
£385.00 2023-09-08
Key Organics Ltd
6H-071-1G
3-(4-fluoroanilino)-3-oxopropanoic acid
95262-10-5 >90%
1g
£770.00 2023-09-08

Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Preparation of monocyclic heterocycles as kinase inhibitors, particularly Met kinase, for treating cancer
, United States, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Water ;  1 h, rt
Référence
Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5)
Reddy, M. V. Ramana; Akula, Balireddy; Cosenza, Stephen C.; Athuluridivakar, Saikrishna; Mallireddigari, Muralidhar R.; et al, Journal of Medicinal Chemistry, 2014, 57(3), 578-599

Méthode de production 3

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt; 4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ;  1.5 h, rt → reflux
Référence
Indolin-2-one derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Solvents: Acetonitrile ;  5 h, 80 °C
Référence
Preparation of cyano-pyrrolidinyl-oxo-phenylpropanamides as fibroblast activation protein inhibitors for treatment of pulmonary fibrosis
, China, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  10 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  pH 6
Référence
Benzenesulfonamide compounds and their use as blockers of calcium channels and their preparation and use in the treatment of pain
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
Référence
Preparation of fused heterocyclic kinase inhibitors
, United States, , ,

Méthode de production 7

Conditions de réaction
Référence
Preparation of pyrrolopyridines and pyrrolotriazines as kinase inhibitors for treating cancer
, United States, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  1 h, 0 °C
Référence
Preparation method of Cabozantinib from diethyl malonate and 4-fluoroaniline
, China, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt → 0 °C; 1 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Référence
Preparation of fused heterocyclic kinase inhibitors
, United States, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C
1.2 overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → 0 °C; 1 h, 0 °C
Référence
Preparation of bicyclic heterocycles as kinase inhibitors for treating cancer
, United States, , ,

Méthode de production 11

Conditions de réaction
1.1 4 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
Mild, efficient, and solvent-free synthesis of 4-hydroxy-2-quinolinones
Atalay, Sanberk S.; Assad, Meerna Y.; Amagata, Taro ; Wu, Weiming, Tetrahedron Letters, 2020, 61(16),

Méthode de production 12

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Référence
Discovery of 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one as a potent selective inhibitor of Polo like kinase 2 (PLK2)
Reddy, M. V. Ramana; Akula, Balireddy; Jatiani, Shashidhar; Vasquez-Del Carpio, Rodrigo; Billa, Vinay K.; et al, Bioorganic & Medicinal Chemistry, 2016, 24(4), 521-544

Méthode de production 13

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 4 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Ethanol ;  1.5 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
Bioisosteric replacement of an acylureido moiety attached to an indolin-2-one scaffold with a malonamido or a 2/4-pyridinoylamido moiety produces a selectively potent Aurora-B inhibitor
Wang, Hsiao-Chun; Jagtap, Ajit Dhananjay; Chang, Pei-Teh; Liu, Jia-Rong; Liu, Chih-Peng; et al, European Journal of Medicinal Chemistry, 2014, 84, 312-334

Méthode de production 14

Conditions de réaction
1.1 Catalysts: Dimethylformamide ;  45 - 60 min, reflux; cooled
1.2 Reagents: Sodium carbonate Solvents: Ethanol ,  Water ;  30 - 45 min, rt
Référence
Synthesis and characterization of some new substituted azo-coumarin and Schiff's bases
Pareek, Alok K.; Joseph, P. E.; Seth, Daya S., Oriental Journal of Chemistry, 2009, 25(3), 681-685

Méthode de production 15

Conditions de réaction
Référence
Heterobicyclic thiophene compounds as tyrosine kinase inhibitors and their preparation and use
, United States, , ,

Méthode de production 16

Conditions de réaction
Référence
Preparation of pyridine and pyrimidine derivatives as inhibitors of hepatocyte growth factor receptor (HGFR)
, World Intellectual Property Organization, , ,

Méthode de production 17

Conditions de réaction
Référence
Preparation of pyridine and pyrimidine derivatives as hepatocyte growth factor receptor inhibitors, angiogenesis inhibitors, and tumor inhibitors
, World Intellectual Property Organization, , ,

Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Raw materials

Propanoic acid, 3-[(4-fluorophenyl)amino]-3-oxo- Preparation Products

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